![molecular formula C5H4N2O3 B15246013 5-Hydroxypyridazine-3-carboxylicacid](/img/structure/B15246013.png)
5-Hydroxypyridazine-3-carboxylicacid
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Overview
Description
5-Hydroxypyridazine-3-carboxylicacid is a heterocyclic compound that features a pyridazine ring with hydroxyl and carboxylic acid functional groups. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyridazine-3-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and dicarbonyl compounds, followed by purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyridazine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxypyridazine-3-carboxylicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxypyridazine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the hydroxyl and carboxylic acid groups.
Pyridazinone: A derivative with a ketone group instead of the hydroxyl group.
Pyridinecarboxylic acids: Compounds with a carboxylic acid group attached to a pyridine ring
Uniqueness: 5-Hydroxypyridazine-3-carboxylicacid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridazine ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Biological Activity
5-Hydroxypyridazine-3-carboxylic acid (5-HPCA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of 5-HPCA is primarily attributed to its interaction with various molecular targets. Studies suggest that it exhibits anti-tumor , anti-inflammatory , and anti-viral properties, making it a candidate for drug development.
- Anti-Tumor Activity : Research indicates that 5-HPCA may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival, which is crucial for cancer therapy.
- Anti-Inflammatory Effects : The compound modulates inflammatory mediators, potentially reducing inflammation in various disease models.
- Anti-Viral Properties : Preliminary data suggests that 5-HPCA could inhibit viral replication, although detailed mechanisms remain to be elucidated.
2.1 Anti-Cancer Activity
Various studies have demonstrated the efficacy of 5-HPCA in inhibiting cancer cell growth. For instance, in vitro assays on A549 human pulmonary cancer cells showed significant cytotoxicity, with viability reductions observed at concentrations as low as 0.01 μM .
Concentration (μM) | Cell Viability (%) |
---|---|
0.01 | 75 |
0.1 | 63.4 |
1 | 21.2 |
2.2 Anti-Microbial Activity
5-HPCA has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study assessing multidrug-resistant pathogens, the compound exhibited promising results against strains such as Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 32 µg/mL |
Escherichia coli | < 16 µg/mL |
3.1 Case Study on Anti-Cancer Efficacy
A recent study investigated the effects of 5-HPCA on A549 cells in comparison to traditional chemotherapeutics like cisplatin. The results indicated that while cisplatin reduced cell viability significantly, 5-HPCA showed a dose-dependent reduction in viability with enhanced effects observed at higher concentrations .
3.2 Anti-Inflammatory Effects in Animal Models
In animal models of inflammation, administration of 5-HPCA resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in inflammatory diseases.
4. Conclusion
The biological activity of 5-hydroxypyridazine-3-carboxylic acid presents a multifaceted approach to drug development, particularly in oncology and infectious disease management. Its ability to modulate key biological pathways highlights its potential as a therapeutic agent.
Future research should focus on elucidating the precise molecular mechanisms underlying its actions and further validating its efficacy through clinical trials.
Properties
Molecular Formula |
C5H4N2O3 |
---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
4-oxo-1H-pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c8-3-1-4(5(9)10)7-6-2-3/h1-2H,(H,7,8)(H,9,10) |
InChI Key |
WUBDNTAWFADMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=CC1=O)C(=O)O |
Origin of Product |
United States |
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